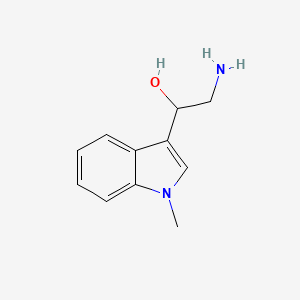

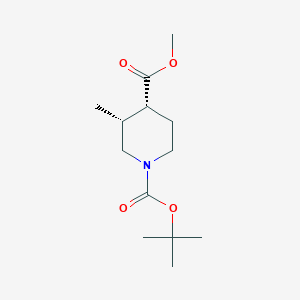

2-amino-1-(1-methyl-1H-indol-3-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as 3-alkylindoles . Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .

Synthesis Analysis

Indole derivatives have been synthesized through various methods. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . Another method involved the one-pot three-component reaction of 2-cyano-3-(1H-indol-3-yl)-pent-2-enedinitrile .Molecular Structure Analysis

The molecular formula of a similar compound is C17H14N3O2Cl . The structure of indole derivatives can be analyzed using various techniques such as FT-IR and 1H-NMR .Chemical Reactions Analysis

Indoles are known for their versatility in chemical reactions. They are frequently used in multicomponent reactions for the synthesis of various heterocyclic compounds . For example, the reaction of 3-(cyanoacetyl)-indoles and nitrile led to the synthesis of some hexahydropyrimido .Physical And Chemical Properties Analysis

Indoles are crystalline and colorless in nature with specific odors . The melting point of a similar compound is 211–213°C .Applications De Recherche Scientifique

Antiproliferative Activities in Cancer Research

Indole derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Compounds similar to 2-amino-1-(1-methyl-1H-indol-3-yl)ethanol have shown effective activities towards tumor cell lines such as HeLa, MCF-7, and HT-29 .

Inhibition of Aldose and Aldehyde Reductase

Indole derivatives have been evaluated as inhibitors of aldose reductase (ALR2) and aldehyde reductase (ALR1), which are enzymes involved in diabetic complications. The inhibition of these enzymes is a potential therapeutic approach for the management of diabetes-related issues .

Anti-HIV Properties

Novel indolyl derivatives have been reported to possess anti-HIV properties. Molecular docking studies have been performed to evaluate their effectiveness against HIV-1, suggesting potential applications for 2-amino-1-(1-methyl-1H-indol-3-yl)ethanol in HIV research .

Plant Hormone Research

Indole derivatives like indole-3-acetic acid are known to be plant hormones produced by the degradation of tryptophan in higher plants. This indicates that 2-amino-1-(1-methyl-1H-indol-3-yl)ethanol could be explored for its applications in plant growth and development studies .

Antimicrobial Applications

Substituted indoles have been discovered to be effective in destroying persister cells of bacteria such as E. coli, P. aeruginosa, and S. aureus by damaging their membranes. This suggests a potential application for 2-amino-1-(1-methyl-1H-indol-3-yl)ethanol in antimicrobial research .

Biologically Active Compounds for Treatment

Indole derivatives are increasingly being applied as biologically active compounds for the treatment of various disorders in the human body. Their properties make them suitable for research into treatments for cancer cells, microbes, and different types of human disorders .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-amino-1-(1-methylindol-3-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-13-7-9(11(14)6-12)8-4-2-3-5-10(8)13/h2-5,7,11,14H,6,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSYAQZHEZIPRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-1-(1-methyl-1H-indol-3-yl)ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one](/img/structure/B1375940.png)

![4,6-Dibromothieno[3,4-c]furan-1,3-dione](/img/structure/B1375947.png)

![3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B1375949.png)